molecular formula C6H13Cl2N7O3 B12514997 3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride

3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride

Katalognummer: B12514997
Molekulargewicht: 302.12 g/mol
InChI-Schlüssel: YBEBOPRGGBHAOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of pyrazinecarboxamide and is often used in various biochemical and pharmacological studies due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxamide with hydrazine derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in batch reactors, followed by crystallization and purification steps to obtain the dihydrate hydrochloride form .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which are useful intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain ion channels and enzymes, thereby affecting cellular processes. The compound binds to the active sites of these targets, blocking their activity and leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrazonoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C6H13Cl2N7O3

Molekulargewicht

302.12 g/mol

IUPAC-Name

3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide;dihydrate;hydrochloride

InChI

InChI=1S/C6H8ClN7O.ClH.2H2O/c7-3-5(9)14-4(8)2(13-3)6(15)11-1-12-10;;;/h1H,10H2,(H4,8,9,14)(H,11,12,15);1H;2*1H2

InChI-Schlüssel

YBEBOPRGGBHAOZ-UHFFFAOYSA-N

Kanonische SMILES

C(=NN)NC(=O)C1=C(N=C(C(=N1)Cl)N)N.O.O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.